REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:15]1[CH:23]=[C:22]2[C:18]([CH:19]=[CH:20][NH:21]2)=[CH:17][CH:16]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C1COCC1>[NH:21]1[C:22]2[C:18](=[CH:17][CH:16]=[C:15]([N:4]3[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]3)[CH:23]=2)[CH:19]=[CH:20]1 |f:2.3,4.5.6.7.8|
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Name
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|
Quantity
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5.61 mL
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Type
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reactant
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Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
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570 mg
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Type
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reactant
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Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
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BrC1=CC=C2C=CNC2=C1
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Name
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Quantity
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30 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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40 mg
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Type
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catalyst
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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the mixture solution was stirred at 65° C. for 24 hours in a sealed state
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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the reaction was terminated with saturated ammonium chloride aqueous solution
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Type
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EXTRACTION
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Details
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After extraction with ethyl acetate
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Type
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WASH
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Details
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the collected organic layer was washed with saturated sodium bicarbonate aqueous solution and brine
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DRY_WITH_MATERIAL
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Details
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by drying with anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
The residue was purified by chromatography (silica gel, EA:Hx=1:2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C(C=C12)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 334 mg | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |